2-(Carboxymethoxy)-5-fluorobenzoic acid
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Overview
Description
Carboxylic acids and their derivatives are a major class of organic compounds. They contain a carboxyl group (-COOH) or a modified version of this group. The “2-(Carboxymethoxy)-5-fluorobenzoic acid” is a carboxylic acid with additional functional groups attached to the carbon chain .
Synthesis Analysis
The synthesis of carboxylic acids and their derivatives can involve various methods, including oxidation of primary alcohols or aldehydes, carbonation of Grignard reagents, or hydrolysis of nitriles, anhydrides, esters, or amides .Molecular Structure Analysis
Carboxylic acids are planar around the carbonyl carbon and the carbon in the hydroxyl group. They exhibit a trigonal planar geometry around these atoms .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including reduction, esterification, and reactions with bases to form salts .Physical And Chemical Properties Analysis
Carboxylic acids generally have higher boiling points than alcohols or aldehydes of similar molecular weight due to their ability to form dimeric structures via hydrogen bonding .Scientific Research Applications
Synthesis and Characterization of Polymers
2-(Carboxymethoxy)-5-fluorobenzoic acid is involved in the synthesis of specialized polymers. For instance, copolymerization techniques have been developed to produce carboxylated poly(ether sulfone)s. This process, however, is noted for partial decarboxylation during polymerization, highlighting the challenges and intricacies involved in incorporating carboxylic acid functionalities into polymer structures (Weisse, Keul, & Höcker, 2001).
Continuous-Flow Processes in Pharmaceutical Intermediates
The compound plays a role in the continuous-flow processes for the production of pharmaceutical intermediates. Research has shown efficient C–C bond formation methods that rapidly and effectively activate carboxylic acids for synthesis in continuous flow systems. This approach offers advantages such as reduced raw material consumption, higher yields, and improved safety compared to traditional batch processes (Guo, Yu, & Su, 2020).
Metal-Organic Frameworks (MOFs)
2-(Carboxymethoxy)-5-fluorobenzoic acid is utilized in the synthesis of rare-earth metal-organic frameworks (MOFs). These MOFs exhibit unique structures and potentially useful properties for applications such as catalysis, gas storage, and separation. The research also explores the role of fluorinated clusters within these MOFs, offering insights into the design and synthesis of novel MOF materials (Vizuet et al., 2021).
Coordination Polymers
The synthesis and study of coordination polymers using tricarboxylate ligands, including those derived from 2-(Carboxymethoxy)-5-fluorobenzoic acid, have led to the discovery of materials with interesting structures and luminescent properties. These polymers demonstrate potential for various applications, including as luminescent materials for optical devices (Wen et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(carboxymethoxy)-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOKNKUXSAFIDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515169 |
Source
|
Record name | 2-(Carboxymethoxy)-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethoxy)-5-fluorobenzoic acid | |
CAS RN |
60770-24-3 |
Source
|
Record name | 2-(Carboxymethoxy)-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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